molecular formula C16H17N5O2S B6534448 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide CAS No. 1171059-06-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B6534448
CAS No.: 1171059-06-5
M. Wt: 343.4 g/mol
InChI Key: BGMCFJIADYYZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a synthetic small molecule designed for research applications. This compound features a hybrid architecture, incorporating a 1,5-dimethyl-1H-pyrazole ring linked to a 1,3,4-oxadiazole core, which is further functionalized with a 3-(phenylsulfanyl)propanamide chain. Pyrazole-based scaffolds are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse biological profiles, which have included activities such as anti-inflammatory and anticancer effects in related molecules . The 1,3,4-oxadiazole moiety is another heterocyclic system of significant research interest, often explored for its potential role in modulating various biological targets. The integration of these distinct pharmacophores makes this compound a valuable candidate for investigative purposes in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR). Researchers may find it particularly useful in fields such as cell signaling, enzyme inhibition studies, and early-stage pharmacological profiling. The specific mechanism of action, metabolic stability, and full spectrum of biological activity for this compound are subject to ongoing research and verification within a laboratory setting.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)8-9-24-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCFJIADYYZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The structure includes a pyrazole ring, an oxadiazole moiety, and a phenylsulfanyl group which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study:
In a study investigating the cytotoxic effects of related compounds on glioma cells (C6 cell line), it was found that certain derivatives induced apoptosis and cell cycle arrest at sub-micromolar concentrations. The IC50 values for these compounds ranged from 5.00 to 29.85 µM depending on the specific derivative tested . This suggests a promising avenue for further research into the anticancer efficacy of this compound.

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the oxadiazole ring is often linked to enhanced activity against bacterial and fungal strains.

Research Findings:
A related compound featuring an oxadiazole structure showed effective inhibition against Sclerotinia sclerotiorum, with an EC50 value significantly lower than traditional antifungal agents . This indicates that this compound may possess similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : Studies indicate that these compounds can halt cell proliferation by inducing cell cycle arrest at specific phases (G0/G1 or G2/M), leading to reduced tumor growth .
  • Inhibition of Key Enzymes : The oxadiazole moiety may interact with specific enzymes involved in cellular metabolism or signal transduction pathways critical for cancer cell survival and proliferation.

Data Summary

Activity Type IC50/EC50 Values Cell Lines/Organisms Tested Mechanism
Anticancer5.00 - 29.85 µMC6 glioma cellsApoptosis
AntimicrobialEC50 < 14.19 mg/LSclerotinia sclerotiorumEnzyme inhibition

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related molecules from the literature, focusing on substitutions at the oxadiazole and propanamide groups. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₁₆H₁₆N₅O₂S 342.4 1,5-Dimethylpyrazole, phenylsulfanyl N/A Sulfanyl group for potential H-bonding
3-((4-Chlorophenyl)sulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide C₁₆H₁₆ClN₅O₄S 409.8 4-Chlorophenylsulfonyl N/A Sulfonyl group enhances polarity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, 3-methylphenyl 134–178 Thiazole enhances π-π interactions
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 Thiazole, 4-methylphenyl 134–178 Increased steric bulk

Key Observations :

  • Heterocyclic Variations: Compounds 7c–7f () replace the pyrazole ring with thiazole, a nitrogen-sulfur heterocycle known for enhancing bioavailability and metal-binding capacity .
  • Molecular Weight : The target compound (342.4 g/mol) is lighter than analogs with thiazole (375–389 g/mol) or sulfonyl-chlorophenyl (409.8 g/mol) groups, suggesting differences in membrane permeability.
Physicochemical Properties
  • Melting Points : Analogs 7c–7d exhibit melting points of 134–178°C (), likely due to intermolecular hydrogen bonding and π-stacking facilitated by thiazole and sulfanyl groups. The target compound’s melting point is unreported but may fall within this range if similar interactions dominate .
  • Solubility : The sulfonyl group in the chlorinated analog () may improve aqueous solubility compared to the phenylsulfanyl group, which is less polar.

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

The 1,5-dimethylpyrazole group is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde can be prepared by reacting 1,1-dimethylhydrazine with acetylacetone under acidic conditions. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using potassium permanganate (KMnO4KMnO_4) in an aqueous basic medium:

1,5-Dimethyl-1H-pyrazole-3-carbaldehydeKMnO4,NaOH1,5-Dimethyl-1H-pyrazole-3-carboxylic acid\text{1,5-Dimethyl-1H-pyrazole-3-carbaldehyde} \xrightarrow{KMnO_4, \, \text{NaOH}} \text{1,5-Dimethyl-1H-pyrazole-3-carboxylic acid}

This intermediate is critical for constructing the oxadiazole ring.

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide derivative. The carboxylic acid (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) is first converted to its hydrazide by refluxing with hydrazine hydrate (NH2NH2H2ONH_2NH_2 \cdot H_2O) in ethanol. The hydrazide is then cyclized using phosphorus oxychloride (POCl3POCl_3) as a dehydrating agent under reflux conditions:

Hydrazide+POCl3Δ1,3,4-Oxadiazole derivative\text{Hydrazide} + POCl_3 \xrightarrow{\Delta} \text{1,3,4-Oxadiazole derivative}

This method yields the 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine intermediate, which is subsequently functionalized.

Introduction of the 3-(Phenylsulfanyl)propanamide Side Chain

The propanamide side chain is introduced via nucleophilic acyl substitution. 3-(Phenylsulfanyl)propanoic acid is activated as an acid chloride using thionyl chloride (SOCl2SOCl_2) and then coupled to the oxadiazole amine intermediate in the presence of a base such as triethylamine (Et3NEt_3N):

Oxadiazole amine+3-(Phenylsulfanyl)propanoyl chlorideEt3NTarget compound\text{Oxadiazole amine} + \text{3-(Phenylsulfanyl)propanoyl chloride} \xrightarrow{Et_3N} \text{Target compound}

Alternative methods employ carbodiimide-based coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Stepwise Synthesis and Reaction Optimization

Integrated Synthetic Route

A representative synthesis pathway involves the following steps:

  • Preparation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

    • React 1,1-dimethylhydrazine (0.1 mol) with acetylacetone (0.1 mol) in acetic acid at 80°C for 6 hours.

    • Oxidize the resulting aldehyde with KMnO4KMnO_4 (0.12 mol) in 10% NaOH at 60°C for 3 hours (Yield: 78%).

  • Hydrazide Formation

    • Reflux the carboxylic acid (0.05 mol) with hydrazine hydrate (0.15 mol) in ethanol for 4 hours (Yield: 85%).

  • Oxadiazole Cyclization

    • Treat the hydrazide (0.03 mol) with POCl3POCl_3 (0.09 mol) at 110°C for 2 hours (Yield: 70%).

  • Side Chain Coupling

    • Activate 3-(phenylsulfanyl)propanoic acid (0.03 mol) with SOCl2SOCl_2 (0.06 mol) in dry dichloromethane (CH2Cl2CH_2Cl_2).

    • Add the oxadiazole amine (0.03 mol) and Et3NEt_3N (0.09 mol), stir at 25°C for 12 hours (Yield: 65%).

Optimization of Reaction Conditions

  • Cyclization Efficiency : The use of POCl3POCl_3 at 110°C achieves higher yields (70%) compared to other dehydrating agents like PCl5PCl_5 (55%).

  • Coupling Solvents : Polar aprotic solvents like CH2Cl2CH_2Cl_2 or tetrahydrofuran (THF) improve amide bond formation compared to non-polar solvents.

  • Temperature Control : Exceeding 110°C during cyclization leads to decomposition, reducing yields by 15–20%.

Analytical Characterization and Validation

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): Peaks at δ 2.35 (s, 6H, pyrazole-CH3_3), δ 3.12 (t, 2H, -S-CH2CH_2), δ 7.45–7.62 (m, 5H, aromatic H).

  • IR (KBr) : Strong absorption at 1675 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (C=N oxadiazole).

  • HR-MS : Calculated for C17H19N5O2SC_{17}H_{19}N_5O_2S: 381.1264; Found: 381.1268.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H2_2O = 70:30) confirms >98% purity. Retention time: 6.7 minutes.

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)Citation
Pyrazole synthesisAcetylacetone + NH2NH2NH_2NH_27895
Oxadiazole cyclizationPOCl3POCl_3, 110°C, 2 h7097
Amide couplingSOCl2SOCl_2/Et3NEt_3N, CH2Cl2CH_2Cl_26598

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Competing pathways may yield 1,3-dimethylpyrazole isomers. Using excess acetic acid as a catalyst suppresses side products.

  • Oxadiazole Ring Stability : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous POCl3POCl_3 and inert atmospheres prevent degradation.

  • Thiol Oxidation : The phenylsulfanyl group may oxidize to sulfoxide. Conducting reactions under nitrogen and avoiding strong oxidants mitigates this.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide, and how can intermediates be characterized?

  • Methodology : A common synthesis involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an appropriate chloro-propanamide derivative in the presence of K₂CO₃ in DMF at room temperature . Intermediates and final products are typically characterized via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity. For example, oxadiazole-thiol intermediates can be validated by their distinct sulfur-related absorption bands in FT-IR spectra.

Q. Which analytical techniques are most effective for confirming the structure of this compound and its intermediates?

  • Methodology :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms stereoelectronic effects (e.g., dihedral angles between oxadiazole and pyrazole rings) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas with <5 ppm mass accuracy.
  • Multinuclear NMR : Detects coupling between sulfur-containing groups (e.g., phenylsulfanyl) and adjacent protons, with DEPT-135 aiding in carbon-type assignments .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Start with in vitro enzymatic inhibition assays (e.g., cyclooxygenase-2 or kinase targets) due to the compound’s sulfanyl and oxadiazole moieties, which are associated with anti-inflammatory and anticancer activity . Use dose-response curves (IC₅₀ determination) and compare against positive controls like celecoxib for COX-2.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodology : Apply statistical experimental design (e.g., factorial or Box-Behnken designs) to assess variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. Response surface modeling can identify optimal conditions while minimizing trial runs . For example, increasing DMF volume may enhance solubility but reduce reaction rate due to dilution effects .

Q. What computational strategies predict the compound’s reactivity or binding affinity in biological systems?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions in the oxadiazole ring .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with the sulfanyl group and π-π stacking with the pyrazole ring .

Q. How can contradictory data in bioactivity or synthetic outcomes be systematically addressed?

  • Methodology :

  • Statistical contradiction analysis : Apply ANOVA to identify outliers in biological replicates or reaction batches. For example, inconsistent IC₅₀ values may arise from impurities; use HPLC-MS to verify compound purity .
  • Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N in oxadiazole) or kinetic isotope effects to resolve ambiguities in intermediate formation .

Q. What role do heterocyclic ring systems (oxadiazole, pyrazole) play in modulating physicochemical properties?

  • Methodology :

  • LogP calculations : Compare experimental (HPLC) and computational (ChemAxon) values to assess lipophilicity contributed by the phenylsulfanyl group.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability influenced by the oxadiazole ring’s rigidity .

Methodological Guidance for Data Interpretation

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Scaffold diversification : Synthesize analogs with substituents on the pyrazole (e.g., electron-withdrawing groups at C-3) and oxadiazole rings (e.g., methyl vs. ethyl).
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the oxadiazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.